3-Chloroperoxybenzoic acid

Descripción

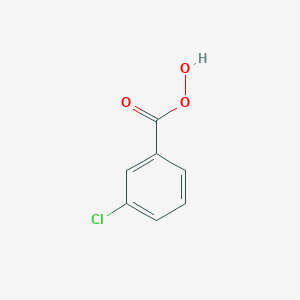

3-Chloroperoxybenzoic acid(AKA is MCPBA) is a technical compound with a linear formula of ClC6H4CO3H[“]. It has a CAS Number of 937-14-4 and a molecular weight of 172.56[“]. This compound is often used in scientific research, particularly in the field of organic chemistry.

This compound has been utilized in various oxidation processes[“]. For instance, it has been used in the oxidation of N - p -tolylsulfinyl- (E)-1-phenylethylideneimine to N - p -tolylsulfonyl (E)-1-phenylethylideneimine using dichloromethane as a solvent[“]. Additionally, it has been employed in the preparation of mono- and di-epoxy-functionalized poly (3-hydroxybutyrate)-based reactive polymers[“].

Structure

3D Structure

Propiedades

IUPAC Name |

3-chlorobenzenecarboperoxoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-6-3-1-2-5(4-6)7(9)11-10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQDETIJWKXCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Record name | 3-CHLOROPEROXYBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061325 | |

| Record name | Benzenecarboperoxoic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a solvent slurry., Solid; [CAMEO] White, wet crystalline aggregates; [Alfa Aesar MSDS] | |

| Record name | 3-CHLOROPEROXYBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloroperoxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

937-14-4 | |

| Record name | 3-CHLOROPEROXYBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Chloroperbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroperbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloroperoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenecarboperoxoic acid, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenecarboperoxoic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroperbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPERBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G203D4H1RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 3-Chloroperoxybenzoic Acid (m-CPBA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloroperoxybenzoic acid (m-CPBA) is a widely utilized oxidizing agent in organic synthesis, prized for its relative stability, selectivity, and ease of handling. This guide provides a comprehensive overview of the discovery and synthesis of m-CPBA, offering detailed experimental protocols, quantitative data, and logical diagrams to aid researchers in its effective application. The primary route for its preparation involves the reaction of m-chlorobenzoyl chloride with hydrogen peroxide in a basic solution, followed by acidification. While the exact initial discovery remains nuanced within the broader history of peroxy acid chemistry, its prominence as a superior reagent for epoxidation and other oxidation reactions became widely recognized in the mid-20th century.

Discovery and Historical Context

The development of this compound is rooted in the broader exploration of peroxy acids as oxidizing agents. While the first synthesis of a peroxide dates back to 1799 with Alexander von Humboldt's preparation of barium peroxide, the journey to m-CPBA was more gradual.[1] The Prilezhaev reaction, the epoxidation of alkenes using a peroxy acid, was first reported in 1909, highlighting the synthetic utility of this class of compounds.[2]

While an exact singular "discovery" paper for m-CPBA is not clearly defined in the historical literature, its superior reactivity and stability compared to other peroxy acids led to its widespread adoption in the 1960s. A key publication by N. N. Schwartz and J. H. Blumbergs in 1964 in the Journal of Organic Chemistry detailed mechanistic studies of m-CPBA oxidations, indicating its significance and established use by that time. The reactivity of peroxy acids is enhanced by electron-withdrawing groups on the aromatic ring, a feature that contributes to the effectiveness of m-CPBA.[2]

Synthesis of this compound

The most common and reliable method for the laboratory-scale synthesis of m-CPBA involves the reaction of m-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base, followed by acidification. A well-established and detailed procedure is provided in Organic Syntheses.

Reaction Scheme

Experimental Protocols

A detailed and reliable protocol for the synthesis of m-CPBA is adapted from Organic Syntheses, Coll. Vol. 5, p. 805 (1973); Vol. 49, p. 15 (1969).[3]

Materials and Equipment:

-

1-L beaker

-

Magnetic stirrer

-

Ice-water bath

-

3-L separatory funnel

-

Apparatus for short-path vacuum distillation

-

m-Chlorobenzoyl chloride

-

30% Hydrogen peroxide

-

Sodium hydroxide

-

Magnesium sulfate (B86663) heptahydrate

-

Dioxane

-

Sulfuric acid (concentrated)

-

Anhydrous magnesium sulfate

-

Sodium iodide

-

Acetic acid

-

Starch indicator solution

-

Standardized sodium thiosulfate (B1220275) solution

Procedure:

-

Preparation of the Reaction Mixture: In a 1-L beaker equipped with a magnetic stirrer, a solution is prepared by combining 1.5 g of magnesium sulfate heptahydrate, 36 g of sodium hydroxide, 360 ml of water, 90 ml of 30% hydrogen peroxide, and 450 ml of dioxane.[3]

-

Reaction: The mixture is cooled to 15°C using an ice-water bath. To this vigorously stirred solution, 52.5 g (0.300 mole) of m-chlorobenzoyl chloride is added in one portion.[3] The temperature is maintained below 25°C by the intermittent addition of small portions of ice. The reaction mixture is stirred at this temperature for 15 minutes.[3]

-

Acidification and Extraction: The reaction mixture is transferred to a 3-L separatory funnel. 900 ml of cold 20% sulfuric acid is added, and the mixture is shaken.[3] The layers are separated, and the aqueous layer is extracted four times with 200 ml portions of cold dichloromethane.[3]

-

Drying and Isolation: The combined dichloromethane extracts are dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure using a short-path distillation apparatus with the water bath maintained between 25°C and 35°C.[3]

-

Final Product: After the bulk of the solvent is removed, the remaining pasty solid is dried under full vacuum for an additional 2 hours to yield a white, flaky powder.[3]

Purification:

Commercially available m-CPBA is often a mixture containing m-chlorobenzoic acid.[2] The peroxyacid can be purified by washing the commercial material with a buffered solution at pH 7.5.[1] Peroxyacids are generally less acidic than their corresponding carboxylic acids, allowing for the selective extraction of the more acidic m-chlorobenzoic acid impurity.[1]

Quantitative Data

The synthesis of m-CPBA can be highly efficient, with reported yields and purity varying depending on the specific conditions and scale of the reaction.

| Parameter | Value | Reference |

| Starting Material | m-Chlorobenzoyl chloride (0.300 mole) | [3] |

| Yield | Approximately 51 g | [3] |

| Purity (Active Oxygen) | 80-85% | [3] |

Note: The purity is determined by iodometric titration to quantify the active oxygen content.

Experimental Workflow and Signaling Pathways

Synthesis Workflow Diagram

The synthesis of m-CPBA can be visualized as a multi-step process, from the preparation of the starting materials to the final purified product.

Caption: Workflow for the synthesis of m-CPBA.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of chemical transformations and physical separations to yield the desired product.

Caption: Logical steps in m-CPBA synthesis.

Conclusion

This compound is an indispensable tool in modern organic synthesis. Its preparation, primarily from m-chlorobenzoyl chloride and hydrogen peroxide, is a well-established and high-yielding process. Understanding the historical context of its development and the detailed experimental protocols for its synthesis allows researchers to effectively and safely utilize this versatile oxidizing agent in the development of novel pharmaceuticals and other complex molecules. The provided workflows and quantitative data serve as a valuable resource for laboratory applications.

References

An In-depth Technical Guide to meta-Chloroperoxybenzoic Acid (m-CPBA): Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

meta-Chloroperoxybenzoic acid (m-CPBA) is a versatile and widely utilized oxidizing agent in organic synthesis.[1][2] Its relative ease of handling compared to other peroxy acids has made it a preferred reagent for a variety of transformations, most notably epoxidations of alkenes and Baeyer-Villiger oxidations of ketones.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structure, and key applications of m-CPBA, complete with detailed experimental protocols and mechanistic insights.

Chemical Structure and Identification

m-CPBA is a peroxycarboxylic acid derived from m-chlorobenzoic acid.[3] The presence of the peroxy group (-OOH) is central to its reactivity as an oxidant.

Key Identifiers:

-

IUPAC Name: 3-Chlorobenzene-1-carboperoxoic acid[1]

-

Common Names: meta-Chloroperoxybenzoic acid, m-CPBA, MCPBA[1][4]

Physicochemical Properties

The quantitative properties of m-CPBA are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | References |

| Molecular Weight | 172.57 g/mol | [4][5][7] |

| Appearance | White, crystalline powder | [1][5][8] |

| Melting Point | 92-94 °C (decomposes) | [1][4][5] |

| pKa | 7.57 | [1][5][7] |

| Density | 0.56 g/cm³ (bulk) | [7] |

Solubility Profile:

m-CPBA exhibits a range of solubilities in common organic solvents, a critical consideration for reaction setup. It is generally soluble in chlorinated solvents, ethers, and esters, and has limited solubility in water and hydrocarbons.[7][8][9][10]

| Solvent | Solubility ( g/100 mL) |

| Dichloromethane (CH₂Cl₂) | 11.2 |

| Chloroform (CHCl₃) | 9.8 |

| Diethyl ether | 89.4 |

| Ethyl acetate | 51.0 |

| Ethanol | 113.0 |

| tert-Butanol | 69.0 |

| Benzene | 8.0 |

| Carbon Tetrachloride (CCl₄) | 2.1 |

| Hexane | 1.4 |

| Water | 0.154 |

Data sourced from a technical data sheet.[7]

Core Applications and Reaction Mechanisms

m-CPBA is a powerful electrophilic oxidant, primarily utilized for the transfer of a single oxygen atom to a substrate.[9] Its principal applications in organic synthesis include the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones.

Epoxidation of Alkenes (Prilezhaev Reaction)

The reaction of an alkene with m-CPBA yields an epoxide (oxirane), a valuable three-membered cyclic ether intermediate.[11] This transformation, known as the Prilezhaev reaction, is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[11] The reaction proceeds via a concerted "butterfly" mechanism.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is the conversion of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxy acid like m-CPBA.[12][13] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of the reaction is determined by the migratory aptitude of the substituents on the ketone.

Experimental Protocols

General Safety and Handling Precautions

m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially in pure form.[5][8] Commercial preparations are typically less than 77% pure, with the remainder being m-chlorobenzoic acid and water to improve stability.[1][5]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and ANSI-approved safety goggles. A face shield is also recommended.[14]

-

Handling: Use m-CPBA in a well-ventilated chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[14] Keep away from heat, sparks, and flammable materials.[14]

-

Storage: Store in a cool, dry, and well-ventilated area, preferably refrigerated between 2-8 °C.[14] Keep in the original plastic container, as glass can catalyze decomposition.[11]

Protocol 1: Epoxidation of Cyclohexene (B86901)

This protocol details the epoxidation of cyclohexene as a representative example.

Materials:

-

Cyclohexene

-

m-CPBA (commercial grade, ~77%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium sulfite (B76179) (Na₂SO₃) solution

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Water

-

Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene (1.0 equivalent) in dichloromethane.

-

Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in dichloromethane. Slowly add the m-CPBA solution to the cyclohexene solution at room temperature or 0 °C (using an ice bath) over 15-30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture in an ice bath.

-

Quench the excess m-CPBA by adding saturated sodium sulfite solution until a potassium iodide-starch test paper shows no color.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.

-

Wash with 5% sodium hydroxide solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude epoxide.

-

Purification (if necessary): The crude product can be purified by flash column chromatography on silica (B1680970) gel.

References

- 1. rtong.people.ust.hk [rtong.people.ust.hk]

- 2. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. leah4sci.com [leah4sci.com]

- 4. tandfonline.com [tandfonline.com]

- 5. static.fishersci.eu [static.fishersci.eu]

- 6. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. clewisportfolio.weebly.com [clewisportfolio.weebly.com]

- 9. Catalytic and Stoichiometric Baeyer–Villiger Oxidation Mediated by Nonheme Peroxo-Diiron(III), Acylperoxo, and Iodosylbenzene Iron(III) Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. reddit.com [reddit.com]

- 12. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 13. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 14. Baeyer-Villiger氧化反应 [sigmaaldrich.com]

physical properties of 3-Chloroperoxybenzoic acid

An In-depth Technical Guide to the Physical Properties of 3-Chloroperoxybenzoic Acid (m-CPBA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly abbreviated as m-CPBA, is a peroxycarboxylic acid widely utilized as a potent and versatile oxidizing agent in organic synthesis.[1][2] Its efficacy in critical reactions, such as the epoxidation of alkenes (Prilezhaev reaction), the conversion of ketones to esters (Baeyer-Villiger oxidation), and the oxidation of sulfides and amines, makes it an indispensable tool for synthetic chemists.[1][3][4] A thorough understanding of its physical properties is paramount for its safe handling, storage, and effective application in research and development. This guide provides a comprehensive overview of the core physical characteristics of m-CPBA, detailed experimental protocols for their determination, and a logical framework for understanding its stability.

Core Physical and Chemical Properties

The physical properties of m-CPBA have been extensively documented. The compound is a white, crystalline powder with a slight, pungent odor.[5][6][7] Commercially, m-CPBA is typically supplied at a concentration of ≤77% to mitigate its potential for explosive decomposition, with the balance consisting mainly of 3-chlorobenzoic acid and water.[2][8][9]

Tabulated Physical Data

The quantitative are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO₃ | [5][6][10] |

| Molecular Weight | 172.57 g/mol | [5][6][7][9] |

| Appearance | White moist/powdery crystals | [3][5][6][7] |

| Odor | Slight pungent odor | [5][6] |

| Melting Point | 92-94 °C (decomposes) | [2][3][5][6][7] |

| 69-71 °C (literature value for ≤77% assay) | [5][11] | |

| Boiling Point | ~245-306 °C (estimate, decomposes) | [4][5] |

| pKa | 7.57 (in water at 25 °C) | [1][5][6][7] |

| pH (Saturated Aq. Sol.) | 4.5 (at 25 °C) | [5][6][12] |

| Bulk Density | 0.56 g/cm³ | [5][6] |

| Vapor Pressure | 0.373 Pa (at 25 °C) | [5] |

| Decomposition Temp. | >88 °C | [5][6] |

| SADT | 55 °C | [6] |

Note on Melting Point: The discrepancy in reported melting points is significant. The higher range of 92-94 °C typically corresponds to purified m-CPBA and is accompanied by decomposition.[3][5][6] The lower range of 69-71 °C is frequently cited for the commercially available, less pure solid (≤77%), which contains significant amounts of 3-chlorobenzoic acid and water.[11]

Solubility Profile

m-CPBA is characterized by its poor solubility in water but shows good solubility in a range of common organic solvents.[3][5] This property is crucial for its application in organic reactions, where it is typically dissolved in solvents like dichloromethane (B109758) or chloroform.

| Solvent | Solubility ( g/100 mL) | Source(s) |

| Water | 0.154 (practically insoluble) | [3][5][6] |

| Hexane | 1.4 | [6] |

| Carbon Tetrachloride | 2.1 | [6] |

| Benzene | 8.0 | [6] |

| Chloroform | 9.8 | [6] |

| Dichloromethane | 11.2 | [6] |

| Ethyl Acetate | 51.0 | [6] |

| tert-Butanol | 69.0 | [6] |

| Diethyl Ether | 89.4 | [6] |

| Ethanol | 113.0 | [6] |

Stability and Decomposition

The stability of m-CPBA is a critical consideration for safety and handling. The molecule contains a weak peroxide (–O–O–) bond, making it sensitive to heat, shock, and friction.[3][5][13] Pure m-CPBA is potentially explosive.[3] At room temperature, it is relatively stable, with a reported annual decomposition rate of less than 1%.[3][5] However, this rate is accelerated in the liquid state or in solution.[3] The self-accelerating decomposition temperature (SADT) is 55 °C, which is the lowest temperature at which exothermic decomposition can occur without external heat.[6] Major decomposition products include 3-chlorobenzoic acid and water.[6] Due to its hazardous nature, it is recommended to store m-CPBA at refrigerated temperatures (2-8 °C) and away from combustible materials, strong reducing agents, and metals.[8][11][14]

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical properties of m-CPBA. These protocols are based on standard laboratory techniques and should be performed with appropriate safety precautions, including the use of a fume hood, personal protective equipment, and a safety shield, given the hazardous nature of m-CPBA.[15]

Determination of Melting Point

This protocol describes the determination of the melting point of m-CPBA using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: Finely powder a small amount of the m-CPBA sample.

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.

-

Observation: Observe the sample through the magnifying lens. The melting range begins when the first drop of liquid appears and ends when the entire sample has liquefied.

-

Accurate Determination: Repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Recording: Record the temperature range from the first appearance of liquid to complete liquefaction. Note any signs of decomposition, such as discoloration or gas evolution.

Determination of Solubility

This protocol outlines a systematic approach to determine the solubility of m-CPBA in various solvents.

Methodology:

-

Sample Preparation: Weigh approximately 25 mg of m-CPBA into a small test tube or vial.[16]

-

Solvent Addition: Add the chosen solvent (e.g., water, ethanol, dichloromethane) to the test tube in small, measured portions (e.g., 0.25 mL).[16]

-

Mixing: After each addition, cap the tube and shake vigorously for at least 30 seconds to facilitate dissolution.[17][18] Observe if the solid dissolves completely.

-

Incremental Addition: Continue adding solvent incrementally until the solid is completely dissolved or a total volume of 3 mL has been added.[17]

-

Classification:

-

Soluble: If the compound dissolves in ≤ 3 mL of the solvent, its solubility can be calculated in g/100 mL.

-

Slightly Soluble: If a significant portion, but not all, of the compound dissolves.

-

Insoluble: If the compound does not visibly dissolve.[16]

-

-

Repeat for Each Solvent: Repeat this procedure for each solvent listed in the solubility profile to obtain a comprehensive understanding.

Determination of pKa via Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a common and accurate method.[19]

Methodology:

-

Solution Preparation: Accurately weigh a sample of m-CPBA and dissolve it in a suitable solvent mixture in which both the acid and its conjugate base are soluble (e.g., a water-ethanol mixture). The insolubility of m-CPBA in pure water necessitates a co-solvent.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

-

Titrant: Fill a burette with a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is carbonate-free.[19]

-

Titration Process: Record the initial pH of the m-CPBA solution. Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: After each increment, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

-

The volume of titrant at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the point where the concentrations of the acid and its conjugate base are equal.

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.[20]

-

Visualization of m-CPBA Stability Factors

The stability of m-CPBA is not an isolated property but is influenced by several external factors. The following diagram, generated using the DOT language, illustrates the logical relationships between the inherent chemical nature of m-CPBA and the conditions that can lead to its decomposition, necessitating specific safety protocols.

Caption: Logical workflow illustrating factors that influence the stability of m-CPBA.

References

- 1. This compound | 937-14-4 | Benchchem [benchchem.com]

- 2. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. This compound – Properties, Preparation and Application_Chemicalbook [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 937-14-4 [chemicalbook.com]

- 6. static.fishersci.eu [static.fishersci.eu]

- 7. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. 3-Chloroperbenzoic acid MCPBA [sigmaaldrich.com]

- 10. 3-Chloroperbenzoic acid [webbook.nist.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. aksci.com [aksci.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dimethoxyphenethylamine (DMPEA)

Disclaimer: The user query specified CAS number 937-14-4. However, this identifier corresponds to m-Chloroperoxybenzoic acid (mCPBA) , an oxidizing agent used in organic synthesis. The provided context and synonyms, such as "3,4-DMA," strongly indicate that the compound of interest is 3,4-Dimethoxyphenethylamine (B193588) (DMPEA) , which has the CAS number 120-20-7 . This guide will focus on DMPEA.

Introduction

3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, is a phenethylamine (B48288) derivative structurally analogous to the neurotransmitter dopamine (B1211576).[1] It is characterized by the presence of two methoxy (B1213986) groups on the phenyl ring at the 3 and 4 positions, in place of the hydroxyl groups found in dopamine. DMPEA is of significant interest to researchers in medicinal chemistry, pharmacology, and drug development due to its role as a human metabolite, its presence in certain plant species, and its utility as a synthetic precursor for various alkaloids and pharmaceutical compounds.[2][3] This document provides a comprehensive overview of the chemical properties, hazards, and biological activities of DMPEA, along with detailed experimental protocols relevant to its synthesis and application.

Chemical and Physical Properties

DMPEA is typically a clear, yellowish oily liquid at room temperature, though it can solidify at lower temperatures.[2][3] It is soluble in organic solvents such as chloroform (B151607) and methanol.[2][3]

Table 1: Physical and Chemical Properties of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Appearance | Clear yellowish oil/liquid | [2][3] |

| Melting Point | 12-15 °C | [2][3] |

| Boiling Point | 188 °C at 15 mmHg | [2] |

| Density | 1.074 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.546 | [2] |

| Solubility | Soluble in chloroform and methanol | [2][3] |

Hazards and Safety Information

DMPEA is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1][2] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][5]

Table 2: Toxicological Data for 3,4-Dimethoxyphenethylamine

| Parameter | Route of Administration | Species | Value | Reference(s) |

| LD50 | Oral | Rat | 720 mg/kg | [6] |

| LD50 | Dermal | Rat | 2800 mg/kg | [6] |

| LC50 | Inhalation | Rat | 5.5 mg/L/h | [6] |

| LD50 | Intraperitoneal | Mouse | 181 mg/kg | [7] |

| LD50 | Intravenous | Mouse | 56 mg/kg | [7] |

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

Precautionary Statements:

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Biological Activity and Signaling Pathways

DMPEA is a methylated metabolite of dopamine and has been studied for its potential role in neurological conditions.[2] Its primary biological activities include the inhibition of monoamine oxidase (MAO) and mitochondrial respiration.

Monoamine Oxidase (MAO) Inhibition

DMPEA exhibits mild inhibitory effects on monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters like dopamine and serotonin.[1][8] This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, which may contribute to its observed biological effects.

Inhibition of Mitochondrial Respiration

DMPEA has been identified as a potent inhibitor of brain mitochondrial respiration, specifically targeting Complex I of the electron transport chain.[7][9] This inhibition can lead to decreased ATP production and increased oxidative stress, which are mechanisms implicated in neurodegenerative diseases like Parkinson's disease.[9]

Experimental Protocols

Synthesis of 3,4-Dimethoxyphenethylamine from 3,4-Dimethoxybenzaldehyde (B141060)

This protocol describes a common method for synthesizing DMPEA starting from 3,4-dimethoxybenzaldehyde (veratraldehyde) via a Henry reaction followed by reduction.[3]

Step 1: Condensation of 3,4-Dimethoxybenzaldehyde with Nitromethane (B149229)

-

In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent (e.g., methanol).

-

Add nitromethane and a basic catalyst (e.g., sodium hydroxide (B78521) or ammonium (B1175870) acetate).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture and extract the product, β-nitro-3,4-dimethoxystyrene, with an organic solvent.

-

Wash, dry, and concentrate the organic layer to obtain the crude product, which can be purified by recrystallization.

Step 2: Reduction of β-nitro-3,4-dimethoxystyrene

-

In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in a dry ether (e.g., THF).

-

Slowly add a solution of the β-nitro-3,4-dimethoxystyrene from Step 1 to the reducing agent suspension while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

-

Filter the resulting mixture and extract the filtrate with an organic solvent.

-

Wash, dry, and concentrate the organic extracts to yield crude 3,4-dimethoxyphenethylamine.

-

The final product can be purified by vacuum distillation.

Application in Isoquinoline Synthesis: The Pictet-Spengler Reaction

DMPEA is a key precursor in the synthesis of tetrahydroisoquinoline alkaloids via the Pictet-Spengler reaction.[2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol for Salsolidine Synthesis

-

Imine Formation: In a suitable reaction vessel, dissolve 3,4-dimethoxyphenethylamine in a protic solvent (e.g., ethanol).

-

Add an aldehyde (e.g., acetaldehyde (B116499) for the synthesis of salsolidine) to the solution.

-

Acidify the mixture with a strong acid (e.g., hydrochloric acid or sulfuric acid) to catalyze the formation of the Schiff base (iminium ion) intermediate.

-

Intramolecular Cyclization: Heat the reaction mixture to reflux to promote the intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring.

-

Monitor the reaction progress using TLC.

-

Work-up and Purification: Once the reaction is complete, cool the mixture and neutralize the acid.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the resulting crude product (e.g., salsolidine) by column chromatography or recrystallization.

References

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 3,4-Dimethoxyphenethylamine(120-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 9. Effect of dopamine, dimethoxyphenylethylamine, papaverine, and related compounds on mitochondrial respiration and complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Workhorse of Oxidation: A Technical Guide to m-CPBA

Meta-chloroperoxybenzoic acid (m-CPBA) stands as a cornerstone reagent in organic synthesis, prized by researchers and drug development professionals for its remarkable versatility, reliability, and ease of use. This technical guide provides an in-depth exploration of the history, development, and application of m-CPBA, offering detailed experimental protocols and quantitative data to support its continued prominence in the modern laboratory.

A Historical Perspective: From Discovery to Ubiquity

The journey of meta-chloroperoxybenzoic acid from a laboratory curiosity to an indispensable tool for oxidation began in the mid-20th century. While peroxy acids, in general, were known for their oxidizing properties, the development of m-CPBA offered a significant improvement in terms of stability and selectivity. Early investigations by scientists laid the groundwork for its widespread adoption. A key publication by N. N. Schwartz and J. H. Blumbergs in 1964 significantly contributed to the understanding and popularization of m-CPBA's utility in epoxidation reactions. Its crystalline, solid nature and relative safety compared to other peroxy acids facilitated its commercialization and cemented its place in the synthetic chemist's toolkit. Over the decades, its applications have expanded beyond simple epoxidations to include a wide array of oxidative transformations, most notably the Baeyer-Villiger oxidation.

Synthesis and Physicochemical Properties

Commercially available m-CPBA is typically a mixture containing the active peroxy acid, the corresponding carboxylic acid (m-chlorobenzoic acid), and water for stability.[1] For reactions requiring high purity, a straightforward laboratory preparation and purification are often employed.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₅ClO₃ |

| Molar Mass | 172.57 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 92-94 °C (decomposes) |

| pKa | ~7.5 |

| Solubility | Soluble in dichloromethane (B109758), chloroform, ethyl acetate; sparingly soluble in hexanes. |

Experimental Protocol: Synthesis of m-CPBA

The following protocol is adapted from a well-established Organic Syntheses procedure and should be performed with appropriate safety precautions due to the potential hazards of peroxides.

Materials:

-

m-Chlorobenzoyl chloride

-

30% Hydrogen peroxide (H₂O₂)

-

50% Potassium hydroxide (B78521) (KOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Phosphate (B84403) buffer (pH 7.5)

-

Distilled water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, a solution of 50% KOH (75 mL) is diluted with water (120 mL).

-

While maintaining the temperature below 20°C, 30% H₂O₂ (35 mL) is added dropwise with vigorous stirring.

-

A solution of m-chlorobenzoyl chloride (50 g, 0.284 mol) in dichloromethane (100 mL) is then added to the cooled mixture over 30-45 minutes, ensuring the temperature does not exceed 25°C.

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with a phosphate buffer solution (pH 7.5) to remove m-chlorobenzoic acid, followed by a wash with saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature to yield m-CPBA as a white solid.

Workflow for m-CPBA Synthesis

Caption: A flowchart illustrating the key steps in the laboratory synthesis of m-CPBA.

Core Applications and Experimental Protocols

m-CPBA is a versatile oxidizing agent, but it is most renowned for two key transformations: the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones.

Epoxidation of Alkenes

The reaction of an alkene with m-CPBA delivers an oxygen atom to the double bond, forming an epoxide. This reaction is highly stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. The reaction proceeds via a concerted "butterfly" transition state.

Caption: The concerted "butterfly" mechanism for the epoxidation of an alkene with m-CPBA.

Materials:

-

m-CPBA (commercial grade, ~77%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve cyclohexene (1.0 g, 12.2 mmol) in dichloromethane (20 mL).

-

Cool the solution in an ice bath.

-

Add m-CPBA (2.8 g, ~12.5 mmol, 1.02 equiv.) portion-wise over 10 minutes with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture again in an ice bath and quench by the slow addition of saturated Na₂SO₃ solution to destroy excess peroxide.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL), water (20 mL), and saturated NaCl solution (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford cyclohexene oxide.

| Alkene Substrate | Reaction Conditions | Product | Yield (%) |

| Cyclohexene | CH₂Cl₂, 0°C to rt, 4h | Cyclohexene oxide | >90 |

| Styrene | CH₂Cl₂, rt, 3h | Styrene oxide | ~85 |

| (Z)-Cyclooctene | CH₂Cl₂, rt, 2h | (Z)-Cyclooctene oxide | >95 |

| 1-Octene | CH₂Cl₂, rt, 12h | 1,2-Epoxyoctane | ~70 |

| α-Pinene | CH₂Cl₂, 0°C, 5h | α-Pinene oxide | ~80 |

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful method for converting ketones into esters (or lactones from cyclic ketones) by treatment with a peroxy acid like m-CPBA. The reaction involves the migration of a substituent from the ketone carbonyl to the adjacent oxygen of the peroxy acid. The migratory aptitude of the substituents determines the regioselectivity of the reaction.

Caption: The key steps involved in the Baeyer-Villiger oxidation of a ketone with m-CPBA.

Materials:

-

m-CPBA (commercial grade, ~77%)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of cyclohexanone (2.0 g, 20.4 mmol) in dichloromethane (40 mL) at 0°C, add sodium bicarbonate (3.4 g, 40.8 mmol).

-

Add m-CPBA (5.3 g, ~23.5 mmol, 1.15 equiv.) in portions over 30 minutes, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Cool the mixture in an ice bath and quench with saturated Na₂SO₃ solution.

-

Filter the mixture to remove solids and transfer the filtrate to a separatory funnel.

-

Wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL) and saturated NaCl solution (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield ε-caprolactone.

| Ketone Substrate | Migrating Group Aptitude | Product | Yield (%) |

| Cyclohexanone | Secondary Alkyl | ε-Caprolactone | >90[1] |

| Acetophenone | Phenyl > Methyl | Phenyl acetate | ~85 |

| 2-Adamantanone | Secondary Alkyl | 2-Oxa-3-homoadamantanone | >95 |

| Camphor | Tertiary Alkyl | 1,7,7-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one | ~70 |

| Propiophenone | Ethyl > Phenyl | Phenyl propionate | ~60 |

Note on Migratory Aptitude: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.

Conclusion

meta-Chloroperoxybenzoic acid has proven to be a remarkably robust and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its ease of handling, high reactivity, and often excellent stereoselectivity and regioselectivity have solidified its importance in both academic research and industrial applications, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The detailed protocols and data presented in this guide underscore the continued relevance and power of m-CPBA as a premier oxidizing agent.

References

The Core Mechanism of 3-Chloroperoxybenzoic Acid (m-CPBA) Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroperoxybenzoic acid (m-CPBA) is a versatile and widely utilized oxidizing agent in organic synthesis. Its relative stability, ease of handling, and broad substrate scope have established it as a go-to reagent for a variety of oxidative transformations critical in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth exploration of the core mechanisms of m-CPBA oxidation across key functional groups, including alkenes, ketones, sulfides, and amines. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations are presented to offer a comprehensive resource for laboratory professionals.

Epoxidation of Alkenes

The epoxidation of alkenes is one of the most well-known applications of m-CPBA, proceeding through a concerted mechanism often referred to as the "butterfly mechanism." This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the resulting epoxide.

Mechanism of Epoxidation

The reaction involves a single, concerted transition state where the peroxyacid transfers an oxygen atom to the alkene. The key steps are:

-

The alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid.

-

Simultaneously, the lone pair on the peroxyacid's hydroxyl oxygen attacks one of the alkene carbons.

-

The weak O-O bond of the peroxyacid cleaves.

-

The carbonyl oxygen of the m-CPBA deprotonates the hydroxyl group.

This concerted process leads to the formation of an epoxide and the byproduct, 3-chlorobenzoic acid.

Caption: The concerted 'butterfly' mechanism of alkene epoxidation with m-CPBA.

Quantitative Data for Epoxidation

| Alkene Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Cyclohexene (B86901) | 12 | 25 | 99 | |

| Styrene | 24 | 25 | >95 | |

| (E)-Stilbene | 24 | 25 | >95 | |

| 1-Octene | 24 | 25 | >95 |

Experimental Protocol: Epoxidation of Cyclohexene

-

Materials: Cyclohexene, m-CPBA (77% purity), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium sulfite (B76179) (Na₂SO₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

Dissolve cyclohexene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with saturated aqueous Na₂SO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield cyclohexene oxide.

-

Baeyer-Villiger Oxidation of Ketones

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or cyclic ketones into lactones. The reaction proceeds via the formation of a key tetrahedral intermediate known as the Criegee intermediate.

Mechanism of Baeyer-Villiger Oxidation

-

The carbonyl oxygen of the ketone is protonated by the peroxyacid, activating the carbonyl group towards nucleophilic attack.

-

The peroxyacid then attacks the carbonyl carbon, forming the Criegee intermediate.

-

A concerted rearrangement occurs where one of the alkyl or aryl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxy group, with the simultaneous cleavage of the O-O bond. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

-

Deprotonation of the resulting oxocarbenium ion yields the final ester or lactone product.

Caption: Mechanism of the Baeyer-Villiger oxidation via the Criegee intermediate.

Quantitative Data for Baeyer-Villiger Oxidation

| Ketone Substrate | Migrating Group | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Cyclohexanone (B45756) | Secondary Alkyl | 12 | 25 | 90 | |

| Acetophenone | Phenyl | 48 | 45 | 85 | |

| 2-Adamantanone | Secondary Alkyl | 24 | 25 | 92 | |

| Camphor | Tertiary Alkyl | 24 | 25 | 88 |

Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone

-

Materials: Cyclohexanone, m-CPBA (77% purity), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve cyclohexanone (1.0 eq) in DCM in a round-bottom flask.

-

Add m-CPBA (1.2 eq) to the solution at room temperature.

-

Stir the reaction mixture for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the addition of saturated aqueous Na₂S₂O₃.

-

Add saturated aqueous NaHCO₃ to neutralize the acidic byproduct.

-

Extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography to yield ε-caprolactone.

-

Oxidation of Sulfides

m-CPBA is an effective reagent for the oxidation of sulfides to either sulfoxides or sulfones. The extent of oxidation can be controlled by the stoichiometry of the m-CPBA used.

Mechanism of Sulfide (B99878) Oxidation

The oxidation proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxyacid.

-

Formation of Sulfoxide (B87167): The sulfide attacks the terminal oxygen of m-CPBA, leading to the formation of a sulfoxide and 3-chlorobenzoic acid. This is typically achieved using one equivalent of m-CPBA.

-

Formation of Sulfone: The sulfoxide formed can undergo further oxidation with a second equivalent of m-CPBA to yield a sulfone.

Caption: Stepwise oxidation of a sulfide to a sulfoxide and then to a sulfone with m-CPBA.

Quantitative Data for Sulfide Oxidation

| Sulfide Substrate | Product | m-CPBA (eq) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Thioanisole (B89551) | Methyl phenyl sulfoxide | 1.0 | 3 | 25 | 95 | |

| Thioanisole | Methyl phenyl sulfone | 2.2 | 4 | 25 | 92 | |

| Diphenyl sulfide | Diphenyl sulfoxide | 1.0 | 2 | 25 | 98 | |

| Diphenyl sulfide | Diphenyl sulfone | 2.1 | 4 | 25 | 96 |

Experimental Protocol: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

-

Materials: Thioanisole, m-CPBA (77% purity), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium sulfite (Na₂SO₃), brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve thioanisole (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C.

-

Slowly add a solution of m-CPBA (1.0 eq) in DCM to the flask.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous Na₂SO₃.

-

Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford methyl phenyl sulfoxide.

-

Oxidation of Amines

m-CPBA can oxidize various nitrogen-containing compounds. Primary aromatic amines can be oxidized to nitroarenes, and tertiary amines are converted to N-oxides.

Mechanism of Amine Oxidation

The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of m-CPBA.

-

N-Oxide Formation (Tertiary Amines): A direct nucleophilic attack of the tertiary amine on the terminal oxygen of m-CPBA leads to the formation of the N-oxide and 3-chlorobenzoic acid.

-

Nitroarene Formation (Primary Aromatic Amines): The oxidation of primary anilines to nitroarenes is a multi-step process. It is believed to proceed through the initial formation of a hydroxylamine, which is then oxidized to a nitroso compound, and finally to the nitroarene.

Caption: General pathways for the m-CPBA oxidation of amines.

Quantitative Data for Amine Oxidation

| Amine Substrate | Product | m-CPBA (eq) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Aniline | Nitrobenzene | 3.0 | 2 | 85 | 85 | |

| 4-Nitroaniline | 1,4-Dinitrobenzene | 3.0 | 2 | 85 | 90 | |

| Pyridine (B92270) | Pyridine N-oxide | 1.1 | 24 | 25 | 85 | |

| N,N-Dimethylaniline | N,N-Dimethylaniline N-oxide | 1.1 | 3 | 25 | 92 |

Experimental Protocol: Synthesis of Pyridine N-oxide

-

Materials: Pyridine, m-CPBA (77% purity), chloroform (B151607) (CHCl₃), alumina (B75360) (alkaline).

-

Procedure:

-

Dissolve pyridine (1.0 eq) in CHCl₃ in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add a solution of m-CPBA (1.1 eq) in CHCl₃ dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pass the reaction mixture through a short column of alkaline alumina to remove the 3-chlorobenzoic acid byproduct.

-

Elute the product with a mixture of CHCl₃ and methanol.

-

Concentrate the eluent under reduced pressure to obtain pyridine N-oxide.

-

Conclusion

This compound is a powerful and selective oxidizing agent with a broad range of applications in modern organic synthesis. Understanding the core mechanisms of its reactions with various functional groups is paramount for its effective and predictable use in research and development. This guide has provided a detailed overview of the mechanisms, quantitative data, and experimental protocols for the m-CPBA-mediated oxidation of alkenes, ketones, sulfides, and amines, serving as a valuable resource for scientists and professionals in the field. Careful control of reaction conditions, particularly stoichiometry and temperature, allows for the selective and high-yielding synthesis of a wide array of valuable chemical entities.

The Solubility of meta-Chloroperoxybenzoic Acid (m-CPBA) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely utilized oxidizing agent in organic synthesis, valued for its effectiveness in various transformations, including epoxidations, Baeyer-Villiger oxidations, and the oxidation of heteroatoms. A critical parameter for its practical application in a laboratory or industrial setting is its solubility in common organic solvents. This technical guide provides a comprehensive overview of the solubility of m-CPBA, detailed experimental protocols for its determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of m-CPBA varies significantly across different classes of organic solvents. This variability allows for the selection of an appropriate solvent that not only ensures a homogeneous reaction medium but also facilitates product purification. The following table summarizes the quantitative solubility of m-CPBA in a range of common organic solvents.

| Solvent Class | Solvent | Solubility ( g/100 mL) |

| Chlorinated | Dichloromethane (CH₂Cl₂) | 11.2 |

| Chloroform (CHCl₃) | 9.8 | |

| Carbon Tetrachloride (CCl₄) | 2.1 | |

| Ethers | Diethyl Ether (Et₂O) | 89.4 |

| Esters | Ethyl Acetate (EtOAc) | 51.0 |

| Alcohols | Ethanol (EtOH) | 113.0 |

| tert-Butanol (tBuOH) | 69.0 | |

| Hydrocarbons | Benzene | 8.0 |

| Hexane | 1.4 | |

| Aqueous | Water | 0.154 |

Note: The temperatures at which these solubilities were determined were not specified in the source material, but they are generally assumed to be at or near ambient temperature (approximately 20-25 °C). It is important to recognize that solubility is temperature-dependent.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as m-CPBA, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

m-CPBA (of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Scintillation vials or test tubes with secure caps

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of m-CPBA into a vial or test tube.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature bath or shaker.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the mixture to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibrium temperature.

-

Immediately filter the withdrawn sample using a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Accurately determine the mass of the filtered solution in the volumetric flask.

-

Evaporate the solvent from the flask under reduced pressure.

-

Once the solvent is completely removed, accurately weigh the flask containing the dried m-CPBA residue.

-

The mass of the dissolved m-CPBA is the difference between the final and initial mass of the flask.

-

Alternatively, the concentration of m-CPBA in the filtered solution can be determined using a pre-calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (mass of dissolved m-CPBA (g) / volume of solvent (mL)) * 100

-

Safety Precautions: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially in pure form.[1] Commercially available m-CPBA is typically sold at a purity of ≤77% to enhance stability.[1] Always handle m-CPBA in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with flammable materials.

Solvent Selection Workflow

The choice of solvent for a reaction involving m-CPBA is a critical decision that can impact reaction rate, yield, and ease of work-up. The following diagram illustrates a logical workflow for selecting an appropriate solvent based on solubility and other key factors.

Caption: A workflow for selecting a suitable solvent for reactions involving m-CPBA.

This guide provides foundational knowledge on the solubility of m-CPBA in common organic solvents, empowering researchers and professionals to make informed decisions in their experimental design and execution.

References

Stability and Decomposition of 3-Chloroperoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroperoxybenzoic acid (m-CPBA) is a widely utilized oxidizing agent in organic synthesis, valued for its efficacy in a variety of transformations, including epoxidations, Baeyer-Villiger oxidations, and heteroatom oxidations. Its relative ease of handling as a solid compared to other peroxy acids has contributed to its popularity. However, the inherent instability of the peroxide functional group necessitates a thorough understanding of its stability profile and decomposition pathways to ensure safe and reproducible experimental outcomes. This technical guide provides an in-depth overview of the stability and decomposition of m-CPBA, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in its safe and effective use.

Stability of this compound

The stability of m-CPBA is influenced by several factors, including temperature, solvent, and the presence of contaminants. While it is considered one of the more manageable peroxy acids, it is sensitive to heat and shock, particularly in its pure form. Commercial preparations of m-CPBA are typically sold as a mixture containing 70-77% of the active peroxide, with the remainder being 3-chlorobenzoic acid and water to enhance stability.

Thermal Stability

Solid m-CPBA is relatively stable at ambient temperatures, with a reported annual decomposition rate of less than 1%. However, its stability decreases significantly with increasing temperature. The melting point of m-CPBA is approximately 92-94°C, at which it undergoes decomposition.

Calorimetric studies, such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), have been employed to quantify the thermal hazards associated with m-CPBA. These studies have determined the Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which a substance in a particular packaging can undergo a self-accelerating decomposition. For m-CPBA, the SADT is reported to be 55°C. The onset of thermal decomposition has been observed at temperatures greater than 88°C.

A kinetic study of the thermal decomposition of solid m-CPBA determined the mean activation energy (Ea) to be 57.630 kJ mol⁻¹. The time to maximum rate under adiabatic conditions (TMRad), a measure of the time available for corrective action in the event of a thermal runaway, was found to be 24 hours from an apparent onset temperature of 345.82 K (72.67°C).

Stability in Solvents

The stability of m-CPBA is highly dependent on the solvent in which it is dissolved. The decomposition rate is generally accelerated in the liquid state. While dichloromethane (B109758) (DCM) is a commonly used and generally safer solvent for reactions involving m-CPBA, high concentrations in DCM can still pose a risk due to the intrinsic instability of the peroxide.

The use of N,N-dimethylformamide (DMF) as a solvent for m-CPBA is strongly discouraged due to a significant incompatibility that can lead to a runaway reaction and explosion. This is attributed to an initial exotherm followed by the formation of m-chlorobenzoyl peroxide (m-CBPO), which further destabilizes the system. Studies have shown that a DMF solution of m-CPBA can experience a rapid temperature increase, leading to explosive decomposition.

Other solvents such as acetone (B3395972) and dimethylacetamide (DMAC) have also been reported to be incompatible with m-CPBA at high concentrations.

Storage and Handling

Proper storage and handling are critical for maintaining the stability of m-CPBA and ensuring laboratory safety. It is recommended to store m-CPBA in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2-8°C. Containers should be kept tightly closed and stored in their original packaging. m-CPBA should be kept away from heat, sources of ignition, and combustible materials. It is incompatible with strong oxidizing agents, strong bases, strong reducing agents, organic materials, metals, and acids.

Decomposition of this compound

The decomposition of m-CPBA can proceed through several pathways, leading to the formation of various products. Understanding these pathways is crucial for controlling reaction selectivity and mitigating potential hazards.

Decomposition Products

The primary and major decomposition products of m-CPBA are 3-chlorobenzoic acid and water. In the presence of substrates, the decomposition is part of the desired oxidation reaction, where the peroxy acid delivers an oxygen atom to the substrate. For example, in the epoxidation of an alkene, the m-CPBA is converted to 3-chlorobenzoic acid.

Under certain conditions, particularly in the presence of catalysts or certain solvents, other decomposition products can be formed. For instance, in the presence of nickel complexes, the formation of chlorobenzene (B131634) has been observed, suggesting a free-radical decomposition pathway.

Decomposition Mechanisms

The decomposition of m-CPBA can occur through both homolytic and heterolytic cleavage of the weak oxygen-oxygen bond.

-

Heterolytic Cleavage: This is the desired pathway in many synthetic applications, such as epoxidation. In the "butterfly mechanism" of alkene epoxidation, the peroxy acid undergoes a concerted reaction with the alkene, where the O-O bond breaks heterolytically.

-

Homolytic Cleavage: This pathway involves the breaking of the O-O bond to form two radicals: a carboxyl radical and a hydroxyl radical. This pathway is more likely to occur at higher temperatures or in the presence of transition metals. The resulting radicals can initiate further decomposition or side reactions.

The decomposition of m-CPBA can also be catalyzed by certain substances. For example, catalase has been shown to catalyze the decomposition of m-CPBA in acetonitrile (B52724).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the stability and decomposition of m-CPBA.

Table 1: Thermal Stability Data for Solid m-CPBA

| Parameter | Value | Reference(s) |

| Melting Point | 92-94°C (with decomposition) | |

| Self-Accelerating Decomposition Temperature (SADT) | 55°C | |

| Onset of Decomposition | >88°C | |

| Activation Energy (Ea) of Decomposition | 57.630 kJ mol⁻¹ | |

| Time to Maximum Rate under Adiabatic Conditions (TMRad) | 24 hours from 72.67°C | |

| Annual Decomposition Rate at Room Temperature | < 1% |

Table 2: Solubility of m-CPBA in Various Solvents

| Solvent | Solubility ( g/100 mL) | Reference(s) |

| Water | 0.154 | |

| Hexane | 1.4 | |

| Carbon Tetrachloride | 2.1 | |

| Benzene | 8.0 | |

| Chloroform | 9.8 | |

| Dichloromethane | 11.2 | |

| Ethyl Acetate | 51.0 | |

| tert-Butanol | 69.0 | |

| Diethyl Ether | 89.4 | |

| Ethanol | 113.0 |

Experimental Protocols

Iodometric Titration for Assay of m-CPBA

This protocol is used to determine the concentration of active m-CPBA in a sample.

Materials:

-

m-CPBA sample

-

Potassium iodide (KI)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution

-

Deionized water

Procedure:

-

Accurately weigh a sample of the m-CPBA-containing material (e.g., 0.1-0.2 g) into an Erlenmeyer flask.

-

Dissolve the sample in approximately 25 mL of a 2:1 mixture of glacial acetic acid and dichloromethane.

-

Add approximately 2 g of solid potassium iodide to the solution and swirl to dissolve.

-

Stopper the flask and allow the reaction to proceed in the dark for 10-15 minutes. The solution will turn a dark brown color due to the formation of iodine.

-

Add approximately 50 mL of deionized water to the flask.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution.

-

As the endpoint is approached, the brown color will fade to a pale yellow. At this point, add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise until the blue-black color disappears, indicating the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the percentage of active m-CPBA in the sample using the following formula: